6-Azaspiro[2.5]octane hydrochloride
Overview
Description
6-Azaspiro[2.5]octane hydrochloride is a white crystalline solid . It is often used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the annulation of the cyclopentane ring, while the remaining two approaches involve the annulation of the four-membered ring . In one experiment, 6-azoniaspiro[2.5]octane chloride was dissolved and 2N sodium carbonate was added in DCM while stirring in an ice bath. Then, 2-chloroacetyl chloride was added dropwise and stirred cold for 30 minutes. The reaction mixture was stirred at room temperature for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C7H14ClN . The InChI code is 1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H .Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis . It is widely used in medicinal chemistry for the synthesis of various drugs and bioactive molecules .Physical and Chemical Properties Analysis
This compound is a white crystalline solid . It is soluble in water, alcohol, and other organic solvents . The melting point of this compound usually ranges between 90°C and 100°C . In water, this compound is acidic .Scientific Research Applications
Synthesis and Drug Discovery
6-Azaspiro[2.5]octane hydrochloride is involved in the diversity-oriented synthesis of azaspirocycles. These compounds are essential in chemistry-driven drug discovery, offering a rapid method to create novel building blocks like omega-unsaturated dicyclopropylmethylamines. These are further converted into heterocyclic azaspirocycles, including 5-azaspiro[2.5]octanes, which are vital scaffolds in drug discovery (Wipf, Stephenson, & Walczak, 2004).
Chemical Synthesis
In another study, the synthesis of azaspirocycles involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This results in amino alcohols, which are converted into 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, demonstrating the versatility of azaspirocycles in chemical synthesis (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Structural Analysis
The structural and conformational properties of azaspirocycles, like 1-oxa-2-azaspiro[2.5]octane derivatives, have been studied using NMR spectroscopy. This research is crucial for understanding the molecular configurations and interactions in these compounds, which can influence their applications in various scientific fields (Montalvo-González & Ariza-Castolo, 2012).
Drug Discovery and Pharmacology
In the field of pharmacology, 6-azaspiro[2.5]octane derivatives have been used to develop inhibitors for specific receptors and enzymes. For instance, compounds based on this structure have been identified as potent inhibitors of the human epidermal growth factor receptor-2 (HER-2) sheddase, crucial for cancer treatment (Yao et al., 2007).
Mechanism of Action
Target of Action
- The primary target of 6-Azaspiro[2.5]octane hydrochloride is the glucagon-like peptide-1 (GLP-1) receptor . Activation of this receptor has several physiological effects in humans, including:
- This helps lower plasma glucose levels. Slowing down the passage of food through the stomach. Contributing to feelings of fullness. Reducing overall caloric consumption. A desirable outcome for certain medical conditions .
Action Environment
Properties
IUPAC Name |
6-azaspiro[2.5]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDUKPISDZPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712387 | |
Record name | 6-Azaspiro[2.5]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037834-62-0 | |
Record name | 6-Azaspiro[2.5]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azaspiro[2.5]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.